N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives.
Preparation Methods
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of kinase activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can be compared with other triazolopyridine derivatives, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activity and are studied for their potential as kinase inhibitors.
[1,2,4]triazolo[4,3-b3′,4′-f][1,2,4,5]tetrazines: Known for their luminescent properties and semiconductor applications.
[1,2,4]triazolo[1,5-a]pyridines: These compounds are recognized for their antifungal, antibacterial, and anticonvulsant activities.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16N6O |
---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N6O/c22-15(14-10-4-3-5-11(10)17-20-14)16-8-7-13-19-18-12-6-1-2-9-21(12)13/h1-2,6,9H,3-5,7-8H2,(H,16,22)(H,17,20) |
InChI Key |
NJQTWTXFWFNZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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